8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Catalog No.
S14487065
CAS No.
M.F
C17H14FNO2
M. Wt
283.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Product Name

8-Benzyloxy-7-fluoro-2-methoxy-quinoline

IUPAC Name

7-fluoro-2-methoxy-8-phenylmethoxyquinoline

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

InChI

InChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GCEGNVFTHMSLPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of a benzyloxy group at the 8-position, a fluoro substituent at the 7-position, and a methoxy group at the 2-position. This compound exhibits unique structural features that enhance its chemical reactivity and potential biological activity. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents.

Typical of quinoline derivatives:

  • Oxidation: The compound can be oxidized to form quinolin-8-one derivatives, which may exhibit altered biological properties.
  • Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
  • Substitution: The benzyloxy group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions .

Quinoline derivatives, including 8-Benzyloxy-7-fluoro-2-methoxy-quinoline, have been studied for their biological activities. These compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action involves interaction with various molecular targets, such as enzymes or receptors involved in disease pathways. For instance, some quinolines have been shown to inhibit protein kinase activity, leading to potential therapeutic effects against cancer .

The synthesis of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline typically involves several key steps:

  • Starting Material: The synthesis begins with a suitable quinoline derivative.
  • Benzylation: The hydroxyl group at the 8-position is protected by benzylation using benzyl chloride in the presence of a base like sodium hydroxide.
  • Fluorination: The introduction of the fluoro group can be achieved through electrophilic fluorination methods.
  • Methoxylation: The methoxy group is introduced via methylation using methyl iodide or other methylating agents under basic conditions.

These methods can be adapted for industrial production to optimize yield and purity .

8-Benzyloxy-7-fluoro-2-methoxy-quinoline has potential applications in various fields:

  • Medicinal Chemistry: Its bioactive properties make it a candidate for drug development, particularly in treating infectious diseases and cancer.
  • Chemical Research: The compound serves as a useful intermediate in organic synthesis and pharmaceutical research.

The unique structural features may also allow it to interact with specific biological targets more effectively than other similar compounds .

Studies on the interactions of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline with biological targets are essential for understanding its pharmacological profile. Research has indicated that this compound can modulate enzyme activity and influence cellular signaling pathways. Interaction studies often involve assessing binding affinities and biological responses in vitro and in vivo, contributing to the understanding of its therapeutic potential .

Several compounds share structural similarities with 8-Benzyloxy-7-fluoro-2-methoxy-quinoline. Key examples include:

Compound NameKey Features
Quinolin-8-olParent compound without modifications
5-Methylquinolin-8-olMethyl group at the 5-position
5-(Benzyloxy)methylquinolin-8-olBenzyloxy group at a different position
3-Benzyl-6-bromo-2-methoxyquinolineBromine substitution at another position
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinolineAdditional functional groups enhancing reactivity

Uniqueness

The uniqueness of 8-Benzyloxy-7-fluoro-2-methoxy-quinoline lies in its specific combination of functional groups that influence its reactivity and biological activity. The presence of both benzyloxy and fluoro substituents allows it to interact with biological targets distinctively compared to other derivatives, potentially leading to enhanced therapeutic effects .

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

283.10085685 g/mol

Monoisotopic Mass

283.10085685 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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